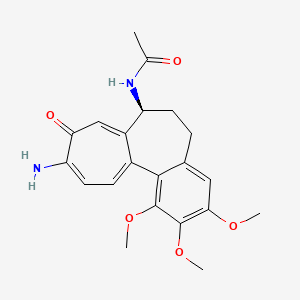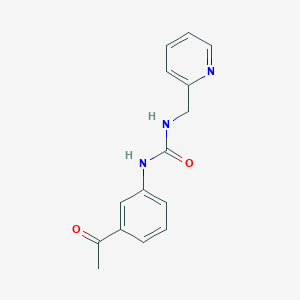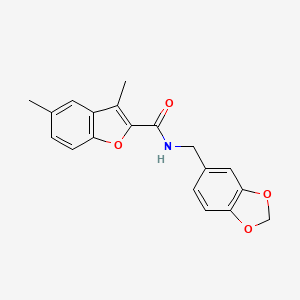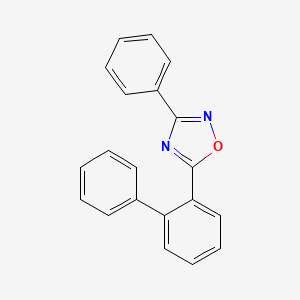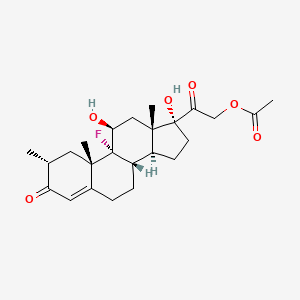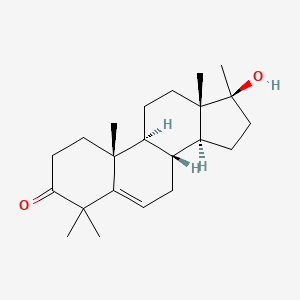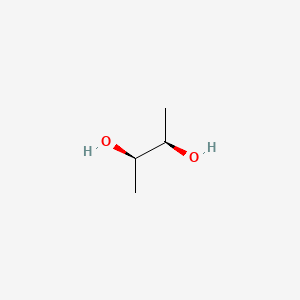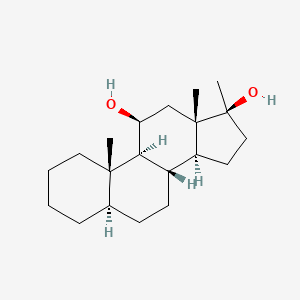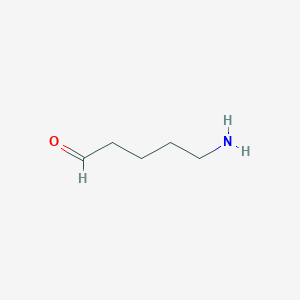
5-Aminopentanal
Overview
Description
5-Aminopentanal is an omega-aminoaldehyde that is pentanal which is substituted at position 5 by an amino group . It is an intermediate in the biosynthesis of L-lysine derived alkaloids .
Synthesis Analysis
The synthesis of this compound involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran), which undergoes ring expansion upon dehydration to give dihydropyran . Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .Molecular Structure Analysis
The molecular formula of this compound is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .Chemical Reactions Analysis
This compound is an intermediate in the biosynthesis of L-lysine derived alkaloids . It is involved in the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Scientific Research Applications
Leishmania Promastigotes Growth and Inhibition : 5-Aminopentanal, derived from the oxidation of cadaverine, has been studied for its effects on the growth of Leishmania infantum promastigotes. While aminoaldehydes from diamines stimulate the growth of these parasites, aldehydes derived from polyamines like this compound inhibit their vitality and growth. This suggests potential applications in developing therapeutic strategies against these parasites (Massa et al., 2010).
Biosynthesis of Medicinal Compounds : In the context of Alzheimer's disease treatment, the endophytic fungus Shiraia sp. Slf14, which produces Huperzine A (HupA), uses this compound as a precursor in its biosynthetic pathway. The study on the copper amine oxidase gene in this fungus revealed its role in converting cadaverine to this compound, demonstrating the compound's significance in the biosynthesis of medically relevant substances (Yang et al., 2016).
Synthesis from Biomass-derived Compounds : Research has also focused on the synthesis of this compound from biomass-derived compounds. A study demonstrated an efficient process for synthesizing this compound from biomass-derived dihydropyran, highlighting the compound's potential in sustainable chemical production (Li et al., 2020).
Methanol-Based Production for Industrial Applications : The methanol-based production of 5-aminovalerate (5AVA), which uses this compound as an intermediate, was explored using recombinant Bacillus methanolicus strains. This study underlines the potential of using this compound in the industrial synthesis of polyamides and other chemicals (Brito et al., 2021).
Mechanism of Action
properties
IUPAC Name |
5-aminopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGXBOFCGNPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332133 | |
| Record name | 5-Aminopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminopentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
14049-15-1 | |
| Record name | 5-Aminopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopentanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



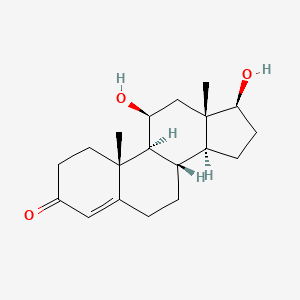
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)
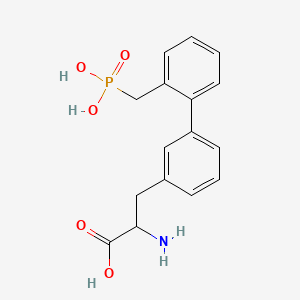
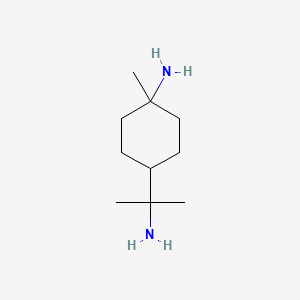
![Benzo[f]quinoline](/img/structure/B1222042.png)
